molecular formula HMgO4P B1220877 Magnesium hydrogen phosphate CAS No. 7757-86-0

Magnesium hydrogen phosphate

Cat. No. B1220877
CAS RN: 7757-86-0
M. Wt: 120.28 g/mol
InChI Key: MHJAJDCZWVHCPF-UHFFFAOYSA-L
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Patent
US05126074

Procedure details

By the reaction of magnesium carbonate in an aqueous, 10-40% suspension with technical phosphoric acid at a molar ratio of 2:1 there is obtained magnesium hydrogen phosphate with a carbonate proportion of 50 mole-%. The reaction may be carried out at temperatures between room temperature and heat of boiling of the mixture, but it is carried out preferably, in the case of an amount of a few kilograms, at temperatures of from 30° to 50° C. for a period of time of 30 minutes, with the period of time, but also the temperature, depending upon the converted amount. In the case of a production charge of about 5 t, for instance, the temperature increases on account of the resultant heat of reaction to about 90° C., and the reaction lasts for about 3 hours. Hence, the duration of the reaction and the reaction temperature are the longer and higher, the larger the amount used is. The increase in temperature also has the advantageous effect that the time of reaction can be kept within reasonable limits. The precipitated pigments are filtered off in customary manner, manner, are dried at 105° C. and ground.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Mg+2:5].[P:6](=[O:10])([OH:9])([OH:8])[OH:7]>>[P:6]([O-:10])([O-:9])([OH:8])=[O:7].[Mg+2:5].[C:1](=[O:2])([O-:4])[O-:3] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)(O)([O-])[O-].[Mg+2]
Name
Type
product
Smiles
C([O-])([O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.